molecular formula C15H14INO B3608000 N-benzyl-4-iodo-N-methylbenzamide

N-benzyl-4-iodo-N-methylbenzamide

Cat. No.: B3608000
M. Wt: 351.18 g/mol
InChI Key: WRNRQMIPACMYRR-UHFFFAOYSA-N
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Description

N-benzyl-4-iodo-N-methylbenzamide (CAS 714258-77-2) is a high-purity chemical compound offered with a guaranteed purity of ≥98% . This benzamide derivative has a molecular formula of C₁₅H₁₄INO and a molecular weight of 351.18 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . As a disubstituted benzamide, this compound features an iodine atom at the para position of the benzoyl ring and an N-benzyl-N-methyl group on the amide nitrogen. The iodine substituent makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions, which are pivotal for creating complex biaryl structures for pharmaceutical and materials science applications . The specific research applications and biological mechanisms of action for this exact compound are areas for further investigation by qualified researchers. This product is intended for research and further manufacturing purposes only and is not intended for diagnostic or therapeutic human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNRQMIPACMYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of N Benzyl 4 Iodo N Methylbenzamide Formation

Elucidation of Reaction Pathways and Intermediates

The formation of N-benzyl-4-iodo-N-methylbenzamide can be envisioned through several synthetic routes, with the most common being the nucleophilic substitution reaction between a derivative of 4-iodobenzoic acid and N-methylbenzylamine, or the N-benzylation of N-methyl-4-iodobenzamide.

A plausible and direct pathway is the acylation of N-methylbenzylamine with 4-iodobenzoyl chloride. In this scenario, the nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the final amide product. The presence of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed, for instance, between 4-iodobenzamide (B1293542) and benzyl (B1604629) bromide in the presence of a methylating agent, or between N-methyl-4-iodobenzamide and a benzylating agent. These pathways, however, are generally more complex and involve organometallic intermediates within a catalytic cycle.

Another viable route is the N-alkylation of N-methyl-4-iodobenzamide with a benzyl halide (e.g., benzyl bromide). This reaction would likely proceed via a nucleophilic substitution mechanism. The amide nitrogen, after deprotonation by a suitable base, would act as the nucleophile.

The identification of transient species and intermediates is paramount in elucidating the reaction mechanism. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for detecting and confirming the elemental composition of intermediates and the final product with high accuracy. For instance, in the acylation of N-methylbenzylamine, HRMS could be used to identify the protonated form of the final product, [M+H]+.

Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable. While ¹H and ¹³C NMR are standard for characterizing the final product, the study of reaction kinetics and intermediates can be monitored in real-time. In reactions involving phosphorus-based ligands or reagents, ³¹P NMR spectroscopy would be crucial for tracking the transformation of the phosphorus species throughout the catalytic cycle.

Though direct spectroscopic data for the transient species in the formation of this compound is not extensively documented, analysis of related reactions provides a framework for what would be expected. For example, in palladium-catalyzed cross-coupling reactions, intermediates such as oxidative addition complexes and reductive elimination precursors could potentially be characterized using a combination of these spectroscopic techniques under specialized conditions. researchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential to understand the reaction rates and identify the rate-limiting step of the synthesis. The rate law of the reaction provides insight into the molecularity of the slowest step in the mechanism.

For a direct nucleophilic acyl substitution, if the reaction proceeds through a bimolecular (S_N_2-like) pathway, the rate would be dependent on the concentrations of both the acylating agent and the amine. The rate law would be expressed as:

Rate = k[acylating agent][amine]

If the reaction were to proceed through a unimolecular (S_N_1-like) pathway, which is less likely for acyl substitution but possible for the N-benzylation of the amide, the rate-limiting step would be the formation of a carbocation from the benzyl halide. The rate law would then be:

Rate = k[benzyl halide]

Role of Catalysts and Reagents in Mechanistic Cycles

In many modern amidation reactions, catalysts play a pivotal role in enhancing reaction rates and selectivity. For the formation of this compound via a cross-coupling approach, a palladium catalyst would likely be employed.

A hypothetical palladium-catalyzed cycle for the coupling of N-methyl-4-iodobenzamide with a benzylating agent would involve the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 4-iodobenzamide to form a palladium(II) intermediate.

Transmetalation or a related step: The benzyl group is transferred to the palladium center.

Reductive Elimination: The this compound is formed, and the palladium(0) catalyst is regenerated.

The choice of ligands on the palladium catalyst is critical as they influence the solubility, stability, and reactivity of the catalyst.

In the more classical nucleophilic substitution pathway, the primary reagent is a base. The role of the base is to deprotonate the amide nitrogen of N-methyl-4-iodobenzamide, thereby increasing its nucleophilicity for the subsequent attack on the benzyl halide. The choice of base is important to avoid side reactions. A strong, non-nucleophilic base is often preferred.

More recently, cobalt nanoparticles have been shown to be effective catalysts for the N-alkylation of amides with alcohols. rsc.org Such a system could potentially be adapted for the synthesis of this compound.

Solvent Effects and Reaction Environment Impact on Amidation Efficiency

The effect of the solvent is particularly pronounced in nucleophilic substitution reactions. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have a hydrogen atom bound to an electronegative atom and are capable of hydrogen bonding. libretexts.orgchemistrysteps.com They are very effective at solvating both cations and anions. In the context of an S_N_1 reaction, these solvents can stabilize the carbocation intermediate and the leaving group, thus accelerating the reaction. csbsju.edulibretexts.org Conversely, for an S_N_2 reaction, polar protic solvents can form a hydrogen-bond cage around the nucleophile, which can decrease its nucleophilicity and slow down the reaction. libretexts.orgchemistrysteps.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have a dipole moment but lack an acidic proton. They are good at solvating cations but less effective at solvating anions. In an S_N_2 reaction, the "naked" and highly reactive anion in a polar aprotic solvent leads to a significant rate enhancement compared to polar protic solvents. These solvents are generally favored for S_N_2 reactions. chemistrysteps.com

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at solvating charged species and are less commonly used for ionic reactions unless the reactants themselves are nonpolar.

The choice of solvent can therefore be used to favor one reaction pathway over another. For the synthesis of this compound via a nucleophilic substitution, a polar aprotic solvent would likely be the most effective if an S_N_2 mechanism is desired.

Table 1: Expected Solvent Effects on Nucleophilic Substitution Pathways

Solvent Type S_N_1 Rate S_N_2 Rate Rationale
Polar Protic Increases Decreases Stabilizes carbocation and leaving group (S_N_1); Solvates and hinders nucleophile (S_N_2). csbsju.edulibretexts.org
Polar Aprotic Decreases Increases Poorly solvates leaving group (S_N_1); Leaves nucleophile "naked" and more reactive (S_N_2). chemistrysteps.com

Spectroscopic and Structural Characterization Techniques for N Benzyl 4 Iodo N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For N-benzyl-4-iodo-N-methylbenzamide, the spectrum would be expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and the 4-iodobenzoyl rings, as well as singlets for the N-methyl and benzylic (CH₂) protons. Due to the rotational restriction around the amide C-N bond, some signals, particularly for the methyl and benzyl groups, may appear broadened or as two separate signals at different temperatures.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information about their chemical environment. The spectrum for this compound would show characteristic peaks for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the benzylic carbon. The carbon atom bonded to the iodine would exhibit a distinct chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data extrapolated from structurally similar compounds like N-benzyl-4-bromobenzamide. rsc.org

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (4-iodobenzoyl)~7.8-7.9Doublet2H
Aromatic (4-iodobenzoyl)~7.2-7.3Doublet2H
Aromatic (Benzyl)~7.2-7.4Multiplet5H
Benzylic (CH₂)~4.7Singlet2H
N-Methyl (CH₃)~3.1Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data extrapolated from general values for substituted benzamides. rsc.org

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (C-I)~95-100
Aromatic (Benzyl & Iodobenzoyl)~125-140
Benzylic (CH₂)~50-55
N-Methyl (CH₃)~35-40

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

For this compound (C₁₅H₁₄INO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.

Common fragmentation pathways for amides include cleavage alpha to the carbonyl group. miamioh.edu Expected fragments would include the 4-iodobenzoyl cation and the tropylium (B1234903) ion derived from the benzyl group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment StructurePredicted m/zDescription
[C₁₅H₁₄INO]⁺367.01Molecular Ion [M]⁺
[C₇H₄IO]⁺230.934-Iodobenzoyl cation
[C₈H₁₀N]⁺120.08N-methylbenzylaminyl cation
[C₇H₇]⁺91.05Tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. masterorganicchemistry.com The IR spectrum of this compound would be expected to display several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the tertiary amide. Other key absorptions would include C-H stretches for the aromatic rings and the aliphatic methyl and methylene (B1212753) groups, as well as C-N stretching vibrations. libretexts.org

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound Data based on standard IR correlation tables and spectra of related amides. libretexts.orgvscht.cz

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (CH₃, CH₂)2850 - 3000Medium
C=O StretchTertiary Amide1630 - 1680Strong
C=C StretchAromatic Ring1450 - 1600Medium-Weak
C-N StretchAmide1200 - 1350Medium
C-I StretchAryl Iodide480 - 600Medium-Strong

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 5: Illustrative Crystal Data Parameters from X-ray Diffraction This table shows the type of data obtained from X-ray diffraction, using a related sulfonamide as an example. nsf.govresearchgate.net It does NOT represent data for this compound.

ParameterExample Data (N-allyl-N-benzyl-4-methylbenzenesulfonamide)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919
b (Å)10.5612
c (Å)8.1065
Volume (ų)1600.3
Z (Molecules per unit cell)4

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nsf.gov By comparing the Rƒ value of the product to that of the starting materials, one can determine if the reaction is complete.

Column Chromatography: This is the most common method for purifying organic compounds on a preparative scale. The crude this compound would be passed through a column of silica (B1680970) gel or alumina, and a solvent system would be used to elute the desired compound, separating it from unreacted starting materials and byproducts.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution techniques used to determine the purity of the final compound with great accuracy. When coupled with a detector like a mass spectrometer (GC-MS), it can also confirm the identity of the compound. rsc.org

Table 6: Summary of Chromatographic Methods

TechniquePrimary Purpose
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity check
Column ChromatographyPreparative purification of the compound
Gas Chromatography (GC)High-resolution purity assessment
High-Performance Liquid Chromatography (HPLC)High-resolution purity assessment and quantification

Reactivity and Derivatization Chemistry of N Benzyl 4 Iodo N Methylbenzamide

Transformations Involving the Iodine Moiety

The carbon-iodine bond is a key reactive site in N-benzyl-4-iodo--N-methylbenzamide, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly valuable for introducing structural diversity and constructing more elaborate molecular frameworks.

Cross-Coupling Reactions (e.g., Ullmann, Sonogashira couplings)

Cross-coupling reactions are powerful tools for forging new bonds, and the iodo-substituent of N-benzyl-4-iodo--N-methylbenzamide makes it an excellent substrate for such transformations.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of N-benzyl-4-iodo--N-methylbenzamide, this reaction can be employed to synthesize biaryl compounds or to introduce ether, thioether, or amine linkages at the 4-position of the benzamide (B126) ring. wikipedia.org Traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts with various ligands to facilitate the reaction under milder conditions. wikipedia.org For instance, the coupling of an aryl halide with an alcohol (Ullmann ether synthesis) or an amine (a variant sometimes called the Goldberg reaction) can be achieved. wikipedia.org The reaction mechanism typically involves the in situ formation of a copper(I) species that undergoes oxidative addition with the aryl iodide. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, making N-benzyl-4-iodo--N-methylbenzamide a highly suitable substrate. libretexts.org The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. libretexts.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions

Coupling ReactionCatalyst/ReagentsProduct Type
Ullmann CondensationCopper catalyst, Nucleophile (e.g., phenol, amine)Biaryls, Aryl ethers, Aryl amines
Sonogashira CouplingPalladium catalyst, Copper(I) co-catalyst, Terminal alkyne, BaseArylalkynes

Applications in Heterocyclic Compound Synthesis

The reactive nature of the iodine atom in N-benzyl-4-iodo--N-methylbenzamide makes it a valuable precursor for the synthesis of various heterocyclic compounds. The introduction of different functionalities through cross-coupling reactions can be followed by intramolecular cyclization reactions to construct heterocyclic rings. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo a cyclization reaction, such as a sequential Sonogashira-click reaction, to form triazoles. thieme-connect.de Furthermore, palladium-catalyzed C-N coupling reactions can be used to form nitrogen-containing heterocycles. organic-chemistry.org The synthesis of complex, pharmaceutically relevant N-benzylic heterocycles can be achieved through C(sp²)–C(sp³) cross-coupling methodologies, offering an alternative to traditional SN2-type displacements. nih.gov

Functionalization of the Amide and Benzyl (B1604629) Groups

Beyond the iodine moiety, the amide and benzyl groups of N-benzyl-4-iodo--N-methylbenzamide offer additional sites for chemical modification, allowing for a wide range of structural variations.

Modifying the N-Methyl and N-Benzyl Subunits

The N-methyl and N-benzyl groups can be subjected to various transformations. For instance, N-debenzylation can be achieved under specific reaction conditions, providing an amine that can be further functionalized. While direct modification of the N-methyl group is less common, N-demethylation is also a possibility. The benzyl group itself can be modified through reactions such as electrophilic aromatic substitution on the phenyl ring, provided the reaction conditions are compatible with the rest of the molecule. Palladium-catalyzed cross-coupling reactions have been developed for the reaction of benzyl bromides with sulfoxonium ylides, indicating a potential pathway for modifying the benzylic position. rsc.org

Chemical Transformations of the Benzamide Core

The amide bond in the benzamide core is generally stable but can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and N-benzyl-N-methylamine. Reduction of the amide carbonyl group can lead to the corresponding amine. Furthermore, the aromatic ring of the benzamide core can undergo electrophilic substitution reactions, although the directing effects of the iodo and amide groups would need to be considered. Research has also explored the methoxymethylation of primary amides using methanol (B129727) in the presence of a manganese catalyst, suggesting potential for N-functionalization. rsc.org

Strategies for Diversity-Oriented Synthesis of N-benzyl-4-iodo-N-methylbenzamide Analogues

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. N-benzyl-4-iodo--N-methylbenzamide is an excellent scaffold for DOS due to its multiple reactive sites. A strategy could involve a series of parallel reactions where the iodine moiety is subjected to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with a library of coupling partners. nih.gov Simultaneously, the N-benzyl group could be modified or replaced. For example, a library of analogues could be generated by reacting 4-iodobenzoyl chloride with a diverse set of secondary amines. This approach allows for the rapid generation of a library of compounds with variations at different positions of the molecule, which is a valuable strategy in fields like drug discovery. nih.gov

Computational and Theoretical Studies on N Benzyl 4 Iodo N Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epstem.net It is widely applied to predict a variety of molecular properties, from spectroscopic signatures to reaction energetics. For N-benzyl-4-iodo-N-methylbenzamide, DFT calculations would be instrumental in building a fundamental understanding of its behavior.

DFT calculations can provide a detailed picture of the electronic landscape of this compound. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a narrow gap suggests the molecule is more reactive. nih.gov

Furthermore, DFT is used to generate theoretical vibrational (Infrared and Raman) and NMR spectra. epstem.net By optimizing the molecule's geometry, theoretical vibrational frequencies and chemical shifts can be calculated. These calculated values are then often compared with experimental data to confirm the molecular structure and assign spectral bands. orientjchem.orgresearchgate.net For instance, a comparison between the calculated and experimental values can be established using regression coefficients, where values close to 1 indicate a strong correlation. orientjchem.org

Molecular Electrostatic Potential (MEP) maps can also be generated, which illustrate the charge distribution across the molecule. nih.gov These maps are valuable for identifying regions that are prone to electrophilic or nucleophilic attack. orientjchem.org In a molecule like this compound, negative potential sites would likely be concentrated around the electronegative oxygen and nitrogen atoms, while positive regions would be found near hydrogen atoms. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Information Significance
HOMO Energy Energy of the highest occupied molecular orbital Relates to electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to electron-accepting ability
HOMO-LUMO Gap Energy difference (ΔE) Indicates chemical reactivity and stability nih.gov
Vibrational Frequencies Calculated IR/Raman peaks (e.g., C=O stretch, C-N stretch) Aids in the interpretation of experimental spectra epstem.net
NMR Chemical Shifts Calculated ¹H and ¹³C chemical shifts Assists in structure elucidation and assignment of NMR signals epstem.net
Mulliken Atomic Charges Partial charge on each atom Reveals charge distribution and polar nature of bonds

| Molecular Electrostatic Potential | 3D map of electrostatic potential | Identifies reactive sites for electrophilic and nucleophilic attack nih.gov |

DFT calculations are a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies required for the reaction to proceed. This information is fundamental to understanding the kinetics and thermodynamics of chemical transformations involving this compound, such as its synthesis or potential metabolic pathways.

Molecular Modeling and Docking Studies (for structurally related compounds)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For complex molecules like this compound, these methods are essential for analyzing three-dimensional structure and predicting interactions with biological targets.

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. A key feature of tertiary amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond, which results in the possible existence of stable cis (E) and trans (Z) isomers. scielo.br

Computational studies on structurally similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have utilized DFT in combination with NMR spectroscopy to investigate this rotational equilibrium. scielo.brresearchgate.net Such an analysis for this compound would involve identifying the most stable rotamers by systematically rotating the key dihedral angles—specifically around the C-N amide bond and the bonds connecting the benzyl (B1604629) and iodobenzoyl groups to the nitrogen atom. Mass-resolved excitation spectra have also been used to determine the equilibrium conformations of related benzylamine (B48309) compounds in the gas phase. colostate.edu Conformational analysis of related tetrahydroisoquinolines has shown a preference for half-chair conformations with bulky phenyl groups in pseudo-equatorial positions. nih.gov

Table 2: Key Rotational Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Significance
C(O)-N-CH₂-Ph Rotation of the benzyl group relative to the amide plane Determines the spatial orientation of the benzyl ring
C(aryl)-C(O)-N-CH₃ Rotation around the amide bond (defines E/Z isomers) High rotational barrier leads to stable conformers scielo.br

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. archivepp.com These models are widely used in drug discovery to predict the activity of new compounds. researchgate.netunair.ac.id

For a series of benzamide (B126) derivatives, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods, like multi-linear regression, to find a correlation with their measured biological activity (e.g., IC₅₀ values). nih.govigi-global.com Descriptors typically fall into categories such as electronic, steric, hydrophobic, and topological.

A QSRR study for this compound could predict its potential as, for example, a glucokinase activator or an anticancer agent by comparing its calculated descriptors to established models for those activities. researchgate.netunair.ac.id The study might reveal that bulky substitutions on the benzamide moiety could increase a particular activity. researchgate.net

Table 3: Common Descriptors Used in QSAR/QSRR Studies of Benzamide Derivatives

Descriptor Type Example Descriptor Information Provided
Electronic Dipole Moment, Atomic Charges Describes the electronic aspects of the molecule
Steric Molecular Volume, Molar Refractivity (MR) Relates to the size and shape of the molecule and its potential for steric hindrance unair.ac.id
Hydrophobic LogP (Partition Coefficient) Measures the lipophilicity of the molecule, affecting membrane permeability

| Topological | Chi Indices (e.g., chiV4pathcluster) | Encodes information about molecular size, shape, and degree of branching researchgate.net |

In Silico Design Principles for Novel Benzamide Scaffolds

In silico design principles leverage computational power to rationally create novel molecules with desired properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening. The benzamide framework serves as a versatile scaffold that can be systematically modified.

One powerful technique is scaffold morphing , which involves making gradual modifications to a parent compound to generate novel molecules, often with improved therapeutic potential. mdpi.com This can be achieved through bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, with the aim of enhancing activity, selectivity, or pharmacokinetic profiles. mdpi.commdpi.com

For this compound, the benzamide core is the central scaffold. In silico design could explore:

Replacing the iodine atom: Bioisosteric replacement with other halogens (Br, Cl, F) or other electron-withdrawing groups to modulate electronic properties and potential halogen bonding interactions.

Modifying the benzyl group: Introducing substituents on the benzyl ring to explore new interactions with a target binding pocket or to alter solubility.

Altering the N-methyl group: Replacing the methyl group with other small alkyl groups to probe steric limits within a binding site.

These designed analogues would then be subjected to virtual screening, including molecular docking simulations against a specific biological target (e.g., an enzyme active site) to predict binding affinity and pose. mdpi.comnih.gov Following docking, pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties would be computationally predicted to ensure the new designs have drug-like characteristics. nih.gov This integrated in silico approach allows for the efficient design of new, optimized benzamide-based compounds for a range of potential applications. researchgate.net

Applications of N Benzyl 4 Iodo N Methylbenzamide As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Architectures

The primary utility of N-benzyl-4-iodo-N-methylbenzamide in the synthesis of complex organic architectures stems from the reactivity of the aryl iodide group. The carbon-iodine bond is a well-established reactive site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The this compound molecule can be readily prepared from 4-iodobenzoic acid and N-benzylmethylamine. nih.govacs.orgiu.edu Once synthesized, it serves as a scaffold onto which greater molecular complexity can be built. The general methods for incorporating radioactive iodine into molecules often involve oxidative iodination or substitution, highlighting the importance of the iodine handle for further transformations. nih.gov

Key cross-coupling reactions that leverage the iodo-group of this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or to introduce alkyl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks, which are prevalent in pharmaceuticals and functional materials.

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes, enabling the extension of the carbon chain.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

Stille Coupling: Reaction with organostannanes to form a wide variety of new carbon-carbon bonds.

These reactions transform the relatively simple starting material into significantly more complex and valuable molecules, demonstrating its role as a foundational building block.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Resulting Bond Product Class Example
Suzuki-Miyaura Arylboronic acid C(sp²)–C(sp²) 4-Aryl-N-benzyl-N-methylbenzamide
Sonogashira Terminal alkyne C(sp²)–C(sp) 4-Alkynyl-N-benzyl-N-methylbenzamide
Heck Alkene C(sp²)–C(sp²) 4-Alkenyl-N-benzyl-N-methylbenzamide
Buchwald-Hartwig Amine C(sp²)–N 4-Amino-N-benzyl-N-methylbenzamide
Stille Organostannane C(sp²)–C(sp²) 4-Aryl-N-benzyl-N-methylbenzamide

Utilization in the Preparation of Halogenated Aromatic Compounds

While this compound is itself a halogenated compound, the high reactivity of the C-I bond makes it an excellent precursor for the synthesis of other halogenated aromatic compounds through halogen exchange (halex) reactions. The iodide can be displaced by other halogens, such as bromine, chlorine, or fluorine, using appropriate reagents. This is particularly useful for introducing fluorine, which often imparts unique and desirable properties to bioactive molecules, via nucleophilic fluorination reactions.

Furthermore, isotopic exchange reactions can be performed to replace the stable iodine-127 with a radioactive isotope like iodine-123, iodine-125, or iodine-131. acs.org This process is fundamental in the development of radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy. nih.gov The synthesis of radioiodinated benzamides is a field of significant interest for this reason. acs.org

Precursor in the Development of Advanced Chemical Scaffolds

The products derived from this compound serve as advanced chemical scaffolds for the development of new functional molecules. A chemical scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds for screening.

For example, the biaryl amides produced via Suzuki coupling are a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. Similarly, the N-arylamide structure is a common feature in a wide array of biologically active compounds. mdpi.com By using this compound as a starting point, chemists can rapidly access a diverse range of these valuable scaffolds, which can then be further elaborated to optimize biological activity or material properties. The synthesis of N-substituted benzamide (B126) derivatives is a common strategy in the search for new antitumor agents. researchgate.net

Development of Novel Reagents and Catalysts Featuring Benzamide Structures

The this compound structure holds potential for the development of novel reagents and catalysts. The benzamide functional group itself can act as a directing group in transition metal-catalyzed C-H activation reactions. This would allow for the functionalization of positions on the aromatic ring that are otherwise difficult to access, using the amide to guide a catalyst to a specific site.

Moreover, the entire molecule or its derivatives could be designed to act as ligands for transition metal catalysts. By modifying the structure, for instance, through the cross-coupling reactions mentioned earlier, it is possible to introduce additional coordinating atoms that can bind to a metal center. The resulting metal-ligand complex could exhibit unique catalytic activity, selectivity, or stability, contributing to the ever-expanding toolkit of synthetic chemistry.

Future Directions and Emerging Research Avenues for N Benzyl 4 Iodo N Methylbenzamide Chemistry

Exploration of Sustainable and Green Synthesis Protocols

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. ucl.ac.uknih.gov For a molecule like N-benzyl-4-iodo-N-methylbenzamide, this translates to developing synthesis protocols that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Future research could focus on moving away from traditional amide synthesis methods, which often involve stoichiometric activating agents and chlorinated solvents, towards catalytic and greener alternatives. ucl.ac.ukunimi.it Key areas for exploration include:

Catalytic Direct Amidation: Investigating catalytic methods for the direct coupling of 4-iodobenzoic acid with N-benzyl-N-methylamine would be a significant step towards a more atom-economical synthesis. Boronic acid catalysts have shown promise for direct amidation at room temperature. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to amide bond formation. nih.govrsc.org The use of enzymes, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B), in green solvents like cyclopentyl methyl ether could provide a sustainable pathway to this compound with high yields and purity, minimizing the need for extensive purification. nih.govrsc.org

Green Solvents: Replacing conventional solvents like DMF and NMP, which face regulatory scrutiny due to toxicity concerns, is crucial. ucl.ac.uknih.gov Research into the use of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone for the synthesis of this compound would be beneficial. nih.gov

Alternative Energy Sources: Exploring the use of microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Table 1: Comparison of Potential Synthesis Strategies for this compound

Synthesis Strategy Potential Advantages Potential Challenges
Traditional Acyl Halide Route High reactivity, well-established Generates stoichiometric waste, uses hazardous reagents
Catalytic Direct Amidation High atom economy, reduced waste Catalyst development, may require higher temperatures
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalyst Enzyme stability and cost, substrate scope limitations
Flow Chemistry Synthesis Enhanced safety, scalability, precise control Initial setup cost, potential for clogging

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.govnih.gov The integration of flow chemistry for the synthesis of this compound could be a key research avenue.

Future research in this area could involve:

Multi-step Telescoped Synthesis: Developing a continuous flow process where the formation of the amide bond and any subsequent modifications are performed in a "telescoped" manner without isolating intermediates. acs.org This would significantly streamline the synthesis process.

Automated Reaction Optimization: Combining flow reactors with automated systems for reaction parameter screening (e.g., temperature, residence time, reagent stoichiometry) could rapidly identify optimal conditions for the synthesis of this compound.

Use of Packed-Bed Reactors: Employing columns packed with immobilized reagents or catalysts (e.g., polymer-supported coupling agents or scavengers) can simplify purification, as byproducts and excess reagents are captured, and the desired product flows through. thieme-connect.de This approach has been successfully used for peptide synthesis in flow and could be adapted for this target molecule.

Advanced Mechanistic Studies through Operando and In Situ Techniques

A detailed understanding of the reaction mechanism is fundamental for optimizing synthetic protocols and discovering new reactivity. The application of advanced spectroscopic techniques for real-time monitoring of chemical reactions can provide invaluable insights.

Emerging research could focus on:

In Situ Spectroscopy: Techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) can be used to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. mt.com This would allow for a detailed kinetic analysis of the formation of this compound and help in identifying rate-determining steps or the formation of transient intermediates.

Operando Spectroscopy: This methodology couples the simultaneous measurement of catalytic activity with spectroscopic characterization, providing a direct link between the catalyst's structure and its performance. wikipedia.orgyoutube.com For a potential catalytic synthesis of this compound, operando Raman or X-ray absorption spectroscopy could elucidate the nature of the active catalytic species.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by providing theoretical models of reaction pathways, transition states, and intermediate structures. acs.org This can aid in understanding the observed reactivity and in predicting the feasibility of new transformations.

Discovery of Novel Reactivity Patterns and Selective Transformations

The structure of this compound, featuring an aryl iodide and an N-benzyl group, offers multiple sites for further chemical modification, opening avenues for the synthesis of a diverse range of derivatives.

Future research could explore:

Cross-Coupling Reactions: The iodine atom on the benzoyl ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide array of substituents at the 4-position, leading to novel compounds with potentially interesting properties. The synthesis of other iodinated benzamides has been a topic of interest for creating novel derivatives. buet.ac.bdacs.org

Selective N-Debenzylation: The N-benzyl group is a common protecting group for amines and amides. Developing selective methods for its removal in the presence of other functional groups is an active area of research. researchgate.net Investigating protocols for the debenzylation of this compound, for instance, using catalytic hydrogenolysis or oxidative methods, would yield the corresponding secondary amide, a potentially valuable building block. acs.orgorganic-chemistry.org

Directed C-H Functionalization: Research into directing group-assisted C-H activation could lead to the selective functionalization of the aromatic rings. For instance, the amide carbonyl group could potentially direct ortho-functionalization of the N-benzyl ring. acs.org

Table 2: Potential Functionalization Reactions of this compound

Reaction Type Reagents/Catalysts Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, base 4-Aryl-N-benzyl-N-methylbenzamide
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base 4-Alkynyl-N-benzyl-N-methylbenzamide
Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, base 4-Amino-N-benzyl-N-methylbenzamide
N-Debenzylation H₂, Pd/C or p-TsOH 4-Iodo-N-methylbenzamide

Q & A

What are the established synthetic routes for N-benzyl-4-iodo-N-methylbenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a two-step process:

  • Step 1: Formation of the benzamide core via coupling of benzylamine derivatives with 4-iodobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
  • Step 2: N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization:
  • Continuous flow reactors improve yield and purity by enhancing temperature control and reagent mixing .
  • Critical parameters: Reaction time (8–12 hours for amidation), temperature (60–80°C for methylation), and solvent polarity (DMF or THF) .

Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., iodobenzene protons at δ 7.3–7.8 ppm) and N-methyl groups (δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ≈ 390.02 g/mol) and isotopic patterns (iodine’s characteristic doublet) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .

What advanced methodologies are used to investigate the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
  • Cellular Uptake Studies: Radiolabel the iodine moiety (¹²⁵I) to track intracellular accumulation in cancer cell lines .
  • In Vivo Models: Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration (logP ≈ 2.5–3.0) .

How do reaction mechanisms differ when modifying the iodine substituent in this compound?

Answer:

  • Oxidation: Iodine can be oxidized to iodoso intermediates using H₂O₂, enabling electrophilic substitution at the para position .
  • Nucleophilic Aromatic Substitution (NAS): Iodine’s electron-withdrawing effect activates the ring for substitution with amines or thiols (e.g., SNAr reactions in DMSO at 100°C) .
  • Cross-Coupling: Suzuki-Miyaura reactions replace iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, 5 mol%) .

How should researchers address contradictory results in biological assays involving this compound?

Answer:

  • Purity Verification: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities .
  • Structural Analog Comparison: Test derivatives (e.g., 4-bromo or 4-chloro analogs) to isolate iodine’s role in activity .
  • Assay Replication: Repeat under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow Chemistry: Scale reactions to gram quantities with minimal side products (yield improvement from 65% to 85%) .
  • Catalyst Recycling: Recover Pd catalysts using silica-immobilized ligands .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.